(R)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(methylthio)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl or oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of ®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the chiral center and functional groups like the methylthio and phenyl groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
2-Phenyl-4,5-dihydrooxazole: Lacks the methylthio group, which can influence its reactivity and applications.
2-(Methylthio)phenyl-oxazole: Lacks the phenyl group, affecting its chemical properties.
Uniqueness
®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4R)-2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLYGZJGRCNLT-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C2=N[C@@H](CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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